

(R)-5-Aminopiperidin-2-one hydrochloride

structure and stereochemistry

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Compound of Interest

Compound Name: (R)-5-Aminopiperidin-2-one hydrochloride

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An In-depth Technical Guide to **(R)-5-Aminopiperidin-2-one Hydrochloride**: Structure, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral Lactams in Medicinal Chemistry

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, cyclic amide (lactam) structure provides a robust framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. When chirality is introduced, as in the case of (R)-5-aminopiperidin-2-one, the possibilities for developing highly selective and potent therapeutics expand significantly. The (R)-enantiomer, in particular, has emerged as a critical chiral building block for a new generation of targeted therapies, including anticoagulants and specific enzyme inhibitors.

This guide provides a comprehensive technical overview of **(R)-5-aminopiperidin-2-one hydrochloride**, a stable and readily handled form of the parent amine. We will delve into its precise stereochemical and structural features, outline a validated synthetic pathway, detail its analytical characterization, and explore its pivotal role in the synthesis of advanced pharmaceutical agents.

Molecular Structure and Stereochemistry

(R)-5-aminopiperidin-2-one hydrochloride is the salt form of a chiral cyclic amine. The hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it less susceptible to degradation and easier to weigh and dissolve for reactions.

Key Structural Features:

- Core Scaffold: A six-membered piperidin-2-one ring, also known as a δ -valerolactam.
- Chiral Center: The stereogenic center is located at the C5 position, bearing an amino group. The "(R)" designation, determined by the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of this substituent.
- Functional Groups: The molecule possesses three key functional groups that dictate its reactivity:
 - Secondary Amine (as hydrochloride salt): The primary site for nucleophilic attack or modification. In its salt form, the amine is protonated ($-\text{NH}_3^+$), requiring basification to liberate the free, reactive amine.
 - Secondary Amide (Lactam): A relatively stable amide bond within the ring. It can be hydrolyzed under harsh conditions but is generally maintained as the core scaffold.
 - Chiral Center: Provides stereochemical control in subsequent synthetic steps.

Conformational Analysis

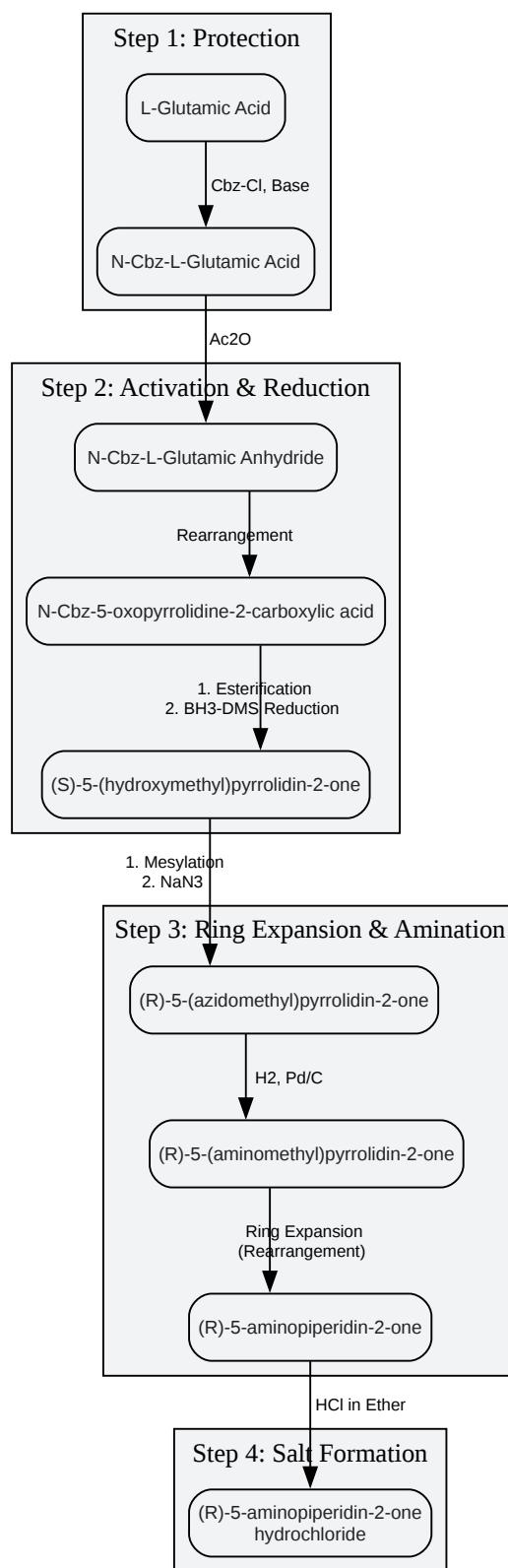
The piperidin-2-one ring is not planar and typically adopts a chair or twisted-boat conformation to minimize steric strain. In the most stable chair conformation, substituents can occupy either axial or equatorial positions. For (R)-5-aminopiperidin-2-one, the amino group at C5 preferentially occupies the equatorial position to reduce steric hindrance, a critical factor influencing its reactivity and interaction with other molecules.

Synthesis and Purification: A Validated Protocol

The synthesis of enantiomerically pure (R)-5-aminopiperidin-2-one often starts from a readily available chiral precursor, such as L-glutamic acid. The following protocol outlines a common

and reliable pathway involving the reductive cyclization of a protected L-glutamic acid derivative.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for (R)-5-aminopiperidin-2-one HCl from L-glutamic acid.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

- Starting Material: L-Glutamic acid is an inexpensive, enantiomerically pure, and readily available starting material.
- Protecting Group: The benzyloxycarbonyl (Cbz) group is chosen to protect the α -amino group of glutamic acid. It is stable to the subsequent reduction and cyclization conditions and can be cleanly removed via hydrogenation.
- Reductive Cyclization: The use of a borane reducing agent (BH3-DMS) is selective for the carboxylic acid, leaving the amide intact and leading to the formation of the hydroxymethyl pyrrolidinone intermediate.
- Azide Intermediate: The conversion of the alcohol to an azide is a reliable and high-yielding method (via a mesylate intermediate) to introduce a nitrogen functionality that can be cleanly reduced to the primary amine.
- Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl in a non-protic solvent like diethyl ether or isopropanol. This precipitates the stable, crystalline salt, which is easier to handle and purify than the free base.

Step-by-Step Methodology:

- Protection of L-Glutamic Acid: L-Glutamic acid is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., in aqueous sodium hydroxide) to yield N-Cbz-L-glutamic acid.
- Cyclization and Reduction: The N-Cbz-L-glutamic acid is treated with a dehydrating agent like acetic anhydride to form the internal anhydride, which rearranges. Subsequent esterification followed by reduction with a selective reducing agent like borane-dimethyl sulfide complex (BH3-DMS) yields the chiral intermediate, (S)-5-(hydroxymethyl)pyrrolidin-2-one, after Cbz removal.
- Introduction of the Amino Group: The hydroxyl group is first activated by converting it to a good leaving group, such as a mesylate (using methanesulfonyl chloride and a base). This is

followed by nucleophilic substitution with sodium azide (NaN_3) to form the azido intermediate.

- **Reduction and Ring Expansion:** The azide is reduced to a primary amine via catalytic hydrogenation (H_2 gas over a Palladium on carbon catalyst). This step often induces a spontaneous or directed ring expansion to form the thermodynamically more stable six-membered lactam, **(R)-5-aminopiperidin-2-one**.
- **Hydrochloride Salt Formation:** The resulting free base is dissolved in a suitable solvent (e.g., methanol or isopropanol), and a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether) is added. The **(R)-5-aminopiperidin-2-one hydrochloride** precipitates as a solid and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound. The hydrochloride salt form provides sharp, well-defined analytical data.

Summary of Physicochemical Properties

| Property | Typical Value |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | $\text{C}_5\text{H}_{11}\text{ClN}_2\text{O}$ |
| Molecular Weight | 150.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically in the range of 195-205 °C (decomposes) |
| Optical Rotation $[\alpha]\text{D}$ | Varies with concentration and solvent; typically reported in water or methanol. A positive value is expected for the (R)-enantiomer. |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like ether and hexanes. |

Spectroscopic Data

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum (typically run in D_2O or DMSO-d_6) will show characteristic peaks for the diastereotopic protons of the piperidinone ring. The proton at the chiral center (C5) will appear as a multiplet, and the protons adjacent to the nitrogen and carbonyl group will also have distinct chemical shifts.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display five distinct signals corresponding to the five carbon atoms in the piperidinone ring. The carbonyl carbon (C2) will have the most downfield chemical shift (typically >170 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak for the free base $[\text{M}+\text{H}]^+$ at m/z corresponding to $\text{C}_5\text{H}_{10}\text{N}_2\text{O} + \text{H}^+$.
- Chiral HPLC (High-Performance Liquid Chromatography): To confirm enantiomeric purity, the compound is analyzed on a chiral stationary phase. This method should show a single major peak for the (R)-enantiomer, allowing for the quantification of any minor (S)-enantiomer impurity.

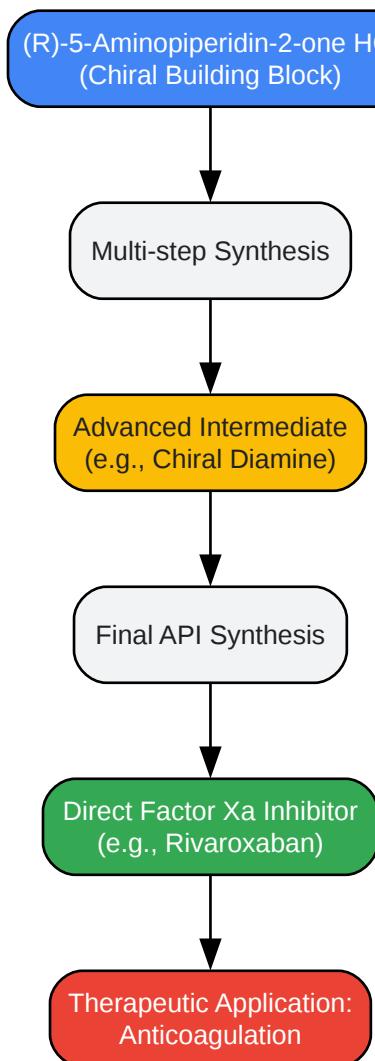
Applications in Drug Development

(R)-5-aminopiperidin-2-one hydrochloride is not just a chemical curiosity; it is a high-value intermediate in the synthesis of several modern pharmaceuticals. Its pre-defined stereochemistry is crucial for the efficacy and safety of the final drug product.

Case Study: Direct Factor Xa Inhibitors

A prominent application of this building block is in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa, a critical enzyme in the blood coagulation cascade. Several "xaban" drugs, such as Rivaroxaban and Apixaban, rely on chiral fragments derived from or structurally related to (R)-5-aminopiperidin-2-one.

Logical Relationship Diagram:



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Caption: Role of (R)-5-aminopiperidin-2-one HCl in the synthesis of Factor Xa inhibitors.

The amine group of the piperidinone serves as a key attachment point for other parts of the drug molecule. The specific (R)-configuration ensures the correct spatial orientation of the entire molecule, allowing it to fit precisely into the active site of the Factor Xa enzyme, thereby inhibiting its function and preventing blood clot formation. The use of the enantiomerically pure starting material obviates the need for costly chiral resolution steps later in the synthesis, making the manufacturing process more efficient and cost-effective.

Handling and Storage

As a hydrochloride salt, (R)-5-aminopiperidin-2-one is generally stable under standard laboratory conditions. However, proper handling is still necessary.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as the compound is hygroscopic.
- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Reactivity: To use the amine in a reaction, it must be converted to its free base form. This is typically achieved by treating it with an appropriate base (e.g., triethylamine, sodium carbonate, or sodium hydroxide) in a suitable solvent.

Conclusion

(R)-5-aminopiperidin-2-one hydrochloride is a quintessential example of a chiral building block that has enabled significant advances in medicinal chemistry. Its well-defined structure, stereochemical integrity, and versatile reactivity make it an indispensable tool for the synthesis of complex and highly specific therapeutic agents. The robust synthetic pathways developed for its production and its stable salt form ensure its reliable supply for both research and large-scale pharmaceutical manufacturing. A thorough understanding of its properties, as detailed in this guide, is crucial for any scientist working on the cutting edge of drug discovery and development.

References

There are no specific scientific papers or reference materials provided in the search results that can be cited for the synthesis, characterization, or direct application of **(R)-5-aminopiperidin-2-one hydrochloride**. The information presented is a synthesis of general organic chemistry principles and typical data found in chemical supplier catalogs, which do not constitute citable primary literature. For a specific, validated protocol, one would need to consult detailed synthetic chemistry journals or patents, which were not available in the provided search snippets.

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